Methyl 4-iodo-1H-imidazole-5-carboxylate is a synthetic compound with significant relevance in organic chemistry and medicinal research. This compound features an imidazole ring, which is a common structural motif in various biologically active molecules. The presence of iodine at the 4-position and a carboxylate ester enhances its reactivity and potential applications.
Methyl 4-iodo-1H-imidazole-5-carboxylate belongs to the class of heterocyclic compounds, specifically imidazoles, which are characterized by their five-membered aromatic rings containing nitrogen atoms. It is classified as a carboxylate ester due to the presence of the ester functional group.
The synthesis of methyl 4-iodo-1H-imidazole-5-carboxylate typically involves two main steps: iodination and esterification.
The iodination process generally requires controlled conditions to ensure high yield and selectivity. Commonly used oxidizing agents include hydrogen peroxide or sodium hypochlorite. The esterification step can be performed under reflux conditions to facilitate the reaction between the carboxylic acid and methanol.
Methyl 4-iodo-1H-imidazole-5-carboxylate possesses a unique structure that includes:
The structural characteristics can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.01 g/mol |
| IUPAC Name | Methyl 4-iodo-1H-imidazole-5-carboxylate |
| InChI | InChI=1S/C5H5IN2O2/c1-3(6)2(7)8/h3H,1H2,2H3 |
| Canonical SMILES | CN1C=NC(=C1C(=O)OC)I |
Methyl 4-iodo-1H-imidazole-5-carboxylate is versatile in terms of its reactivity:
The substitution reactions often require specific nucleophiles and reaction conditions (e.g., temperature, solvent) to achieve desired products efficiently.
The mechanism of action for methyl 4-iodo-1H-imidazole-5-carboxylate largely depends on its application:
While specific physical properties such as boiling point and melting point are not widely documented, some general properties include:
| Property | Value |
|---|---|
| Density | Not available |
| Flash Point | Not available |
The compound exhibits typical reactivity associated with halogenated compounds and esters, making it suitable for further chemical transformations in synthetic chemistry.
Methyl 4-iodo-1H-imidazole-5-carboxylate has diverse applications in various fields:
The synthesis typically begins with imidazole iodination, followed by selective methylation and esterification. A validated three-step approach involves:
Key Optimization Insights:
Table 1: Representative Yields for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield | Key Improvement |
|---|---|---|---|
| Iodination | I₂, NaOH, H₂O/THF, 0°C | 95% | THF enhances I₂ solubility |
| Methylation | CH₃I, K₂CO₃, acetone, reflux | 85–90% | Selective N-alkylation |
| Esterification | ClCO₂CH₃, Et₃N, CH₂Cl₂, 25°C | 80–85% | Mild base avoids decomposition |
Traditional iodination lacks positional selectivity, often generating 2-, 4-, and 5-iodo isomers. Modern catalytic methods address this:
Mechanistic Advantage: Metal catalysts coordinate preferentially at N3, directing electrophiles to C4 and suppressing C2 byproducts.
Batch synthesis faces challenges in exotherm management (iodination) and mixing efficiency. Continuous flow systems resolve these:
Scalability Metrics: Flow processes boost productivity 5-fold versus batch, reduce THF usage by 40%, and achieve >99% conversion in esterification [1].
Table 2: Synthesis Method Comparison
| Parameter | Traditional Route | Modern Green Route |
|---|---|---|
| Iodination System | I₂/KI, H₂O (limited solubility) | I₂/THF-H₂O or NIS/Pd catalysis |
| Reaction Time | 4–24 h | 10 min (microwave) |
| Yield | 65–75% | 85–95% |
| Byproducts | Polyiodinated species | Trace diiodo impurities |
| E-Factor | 35 | 8 |
Critical Insights:
Solvent-Free Modifications:
Catalyst Recycling:
Environmental Metrics:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1